4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl
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Overview
Description
4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of bromine, fluorine, and methyl groups on the biphenyl structure makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl derivatives with additional oxygen-containing functional groups.
Reduction Products: Dehalogenated biphenyl compounds.
Scientific Research Applications
4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile or nucleophile in substitution reactions, depending on the reaction conditions.
Oxidative Addition and Reductive Elimination: In catalytic cycles, the compound can undergo oxidative addition to form a complex with a metal catalyst, followed by reductive elimination to release the product.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-fluoro-1,1’-biphenyl: Similar structure but lacks the methyl groups.
4-Bromo-2,3’-dimethyl-1,1’-biphenyl: Similar structure but lacks the fluorine atom.
4-Fluoro-2,3’-dimethyl-1,1’-biphenyl: Similar structure but lacks the bromine atom.
Properties
Molecular Formula |
C14H12BrF |
---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
1-bromo-4-(4-fluoro-2-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H12BrF/c1-9-8-12(16)4-5-13(9)11-3-6-14(15)10(2)7-11/h3-8H,1-2H3 |
InChI Key |
BLUSOBFFNLHNKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C)Br |
Origin of Product |
United States |
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